molecular formula C10H7ClN2O2 B13909367 Methyl 7-chloro-1,6-naphthyridine-2-carboxylate

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate

Cat. No.: B13909367
M. Wt: 222.63 g/mol
InChI Key: CIKKLQUUISMAJK-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate (CAS: 338760-63-7) is a heterocyclic compound featuring a naphthyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. Its molecular formula is C₁₀H₇ClN₂O₂, and it is commonly used as a synthetic intermediate in medicinal chemistry and materials science. The chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the methyl ester group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 7-chloro-1,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-3-2-6-5-12-9(11)4-8(6)13-7/h2-5H,1H3

InChI Key

CIKKLQUUISMAJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=NC=C2C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, catalysts like palladium, and solvents such as dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have various applications in medicinal chemistry and other fields .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 7-chloro-1,6-naphthyridine-2-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of naphthyridine compounds demonstrate potent antibacterial and antifungal activities. For instance, studies have shown that related naphthyridine derivatives are effective against various strains of bacteria, including ciprofloxacin-resistant strains .

Potential in Neurological Disorders
Naphthyridine derivatives, including this compound, have been explored for their potential in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act as inhibitors of certain enzymes or receptors involved in these conditions .

JAK Kinase Inhibition
Recent studies have identified this compound as a candidate for Janus kinase (JAK) inhibitors. JAK inhibitors are promising for treating inflammatory diseases like ulcerative colitis and Crohn's disease due to their ability to modulate immune responses without significant systemic effects .

Agricultural Applications

Pesticidal Properties
The compound has shown potential as a pesticide. Research indicates that naphthyridine derivatives can inhibit the growth of various pests, making them suitable candidates for agricultural applications. Their effectiveness against specific pest strains highlights their potential role in integrated pest management strategies .

Material Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of naphthyridine structures into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

Data Summary

Application Area Description Case Studies/Findings
Medicinal Chemistry Antimicrobial activity against resistant bacteriaEffective against Staphylococcus and Enterococcus strains
Potential treatment for neurological disordersInhibitory effects on enzymes related to Alzheimer's disease
JAK kinase inhibition for inflammatory diseasesNovel compounds showing efficacy in animal models
Agricultural Applications Pesticidal properties against various pest strainsDemonstrated effectiveness in laboratory settings
Material Science Synthesis of advanced polymers with enhanced propertiesImproved thermal stability reported in polymer composites

Mechanism of Action

The mechanism of action of methyl 7-chloro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of naphthyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Reactivity/Applications Reference
Methyl 7-chloro-1,6-naphthyridine-2-carboxylate Cl (C7), COOCH₃ (C2) Electrophilic at C7 for substitution; ester enables further hydrolysis or transesterification .
Ethyl 4,6-dichloro-3-pyridinecarboxylate Cl (C4, C6), COOCH₂CH₃ (C3) Dual chlorine sites enable sequential substitutions; ethyl ester increases steric bulk .
7-Amino-[1,6]naphthyridine-2-carboxylic acid NH₂ (C7), COOH (C2) Amino group enhances hydrogen bonding; carboxylic acid improves water solubility .
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine Br (C8), Cl (C4), OCH₃ (C7) Halogen diversity supports cross-coupling reactions; methoxy group stabilizes intermediates .

Key Insights :

  • Chlorine vs. Other Halogens : The 7-chloro substituent in the target compound is more reactive toward nucleophilic substitution than bromine (e.g., in 8-bromo derivatives) due to lower bond dissociation energy .
  • Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., ethyl 4,6-dichloro-3-pyridinecarboxylate), enabling quicker downstream modifications .

Key Insights :

  • The target compound’s synthesis achieves higher yields (70–80%) compared to 1,6-naphthyridin-2(1H)-one derivatives (40%), likely due to optimized displacement conditions .
  • Lumazine derivatives (e.g., 7-chloro-1,3-dimethyllumazine-6-amine) utilize similar displacement chemistry but require specialized diamines .

Key Insights :

  • The target compound’s methyl ester and chlorine substituent make it a versatile scaffold for prodrug development, whereas sulfur-containing analogs (e.g., ethyl 2-sulfanylidene derivatives) are more specialized for antibacterial use .

Biological Activity

Methyl 7-chloro-1,6-naphthyridine-2-carboxylate is a synthetic organic compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C_11H_8ClN_2O_2
  • Molecular Weight : Approximately 232.65 g/mol
  • Structural Features : The presence of a chlorine atom at the 7-position and a carboxylate ester group contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound has shown significant activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of DNA gyrase
Escherichia coli0.5 μg/mLDisruption of cell wall synthesis
Pseudomonas aeruginosaNot active-

The compound's efficacy was evaluated through various assays, including time-kill assays and biofilm formation inhibition studies. Notably, it displayed synergistic effects when combined with other antibiotics like ciprofloxacin, reducing their MIC values significantly .

The biological activity of this compound is largely attributed to its interaction with key biological targets:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Antibiofilm Properties : It effectively reduces biofilm formation in pathogenic bacteria, enhancing its potential as a therapeutic agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that the compound exhibited potent activity against Staphylococcus aureus, with an MIC value significantly lower than traditional antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship (SAR) of naphthyridine derivatives. Modifications at various positions on the naphthyridine ring have been shown to influence biological activity:

Modification Effect on Activity
Chlorine at position 7Enhanced antibacterial properties
Methyl substitution at position 2Increased solubility and bioavailability

The SAR studies suggest that specific substitutions can optimize the compound's pharmacological profile, leading to improved therapeutic outcomes .

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